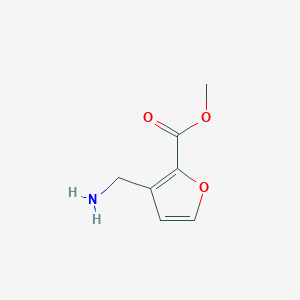

Methyl 3-(aminomethyl)furan-2-carboxylate

Übersicht

Beschreibung

“Methyl 3-(aminomethyl)furan-2-carboxylate” is a chemical compound. It is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound has a carboxylate group attached to the 2-position of the furan ring and an aminomethyl group attached to the 3-position .

Synthesis Analysis

The synthesis of furan derivatives has been a significant area of research in organic chemistry. Furan derivatives can be synthesized from various sulfur ylides and alkynes . A method for the synthesis of ester and amide derivatives containing furan rings under mild synthetic conditions supported by microwave radiation has been reported . This method allows for the synthesis of N-blocked amides using N-blocked amino acids (Boc, Cbz, Fmoc) and amine .Chemical Reactions Analysis

The chemical reactions involving furan derivatives have been extensively studied. For instance, the Paal-Knorr Furan Synthesis is a classic chemical reaction that synthesizes furans . The reaction of sulfur ylides and alkynes has also been applied in the synthesis of furan derivatives .Wissenschaftliche Forschungsanwendungen

Insensitive Energetic Materials Synthesis

The derivative 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan, synthesized from components including furan derivatives, has applications in creating insensitive energetic materials. These compounds exhibit moderate thermal stabilities and insensitivity towards impact and friction, making them useful in fields requiring stable and safe energetic materials (Yu et al., 2017).

Biological Activity Studies

Methyl-5-(hydroxymethyl)-2-furan carboxylate derivatives, related to Methyl 3-(aminomethyl)furan-2-carboxylate, were studied for their cytotoxicity against cancer cell lines and bacteria. These derivatives show potential in medical research for developing anti-cancer and anti-bacterial agents (Phutdhawong et al., 2019).

Maillard Reaction Studies

Research involving furan-2-carboxaldehyde, closely related to this compound, contributes to understanding the Maillard reaction in food chemistry. These studies are significant for comprehending the formation of certain compounds during food processing and their potential effects on food quality and safety (Hofmann, 1998).

Biobased Polymer Synthesis

Derivatives of 2,5-bis(hydroxymethyl)furan, a compound similar to this compound, have been used in the enzymatic synthesis of biobased polyesters. This research is pivotal in the development of sustainable materials and the advancement of green chemistry (Jiang et al., 2014).

Corrosion Inhibition Studies

Furan derivatives, including those related to this compound, have been studied for their potential as corrosion inhibitors for carbon steel in acidic environments. These findings are essential in industrial applications for protecting metals against corrosion (Machnikova et al., 2008).

Safety and Hazards

“Methyl 3-(aminomethyl)furan-2-carboxylate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Zukünftige Richtungen

The production of chemicals from biomass offers both economic and ecological benefits . Furfural, a compound produced by bio-refining biomass, can be transformed into a number of C4 and C5 compounds, which are important raw materials for the production of hydrocarbon fuels and fuel additives, as well as for the synthesis of valuable chemicals . The development of efficient methods for the preparation of polysubstituted furans has been an important research area in organic chemistry .

Eigenschaften

IUPAC Name |

methyl 3-(aminomethyl)furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-10-7(9)6-5(4-8)2-3-11-6/h2-3H,4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHOUCFXRXRDSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CO1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid](/img/structure/B1517798.png)

![3-[5-(4-Butylphenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1517807.png)